cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

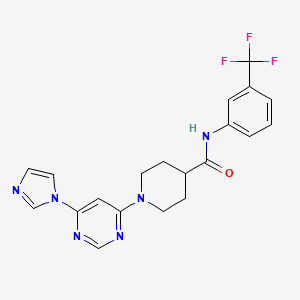

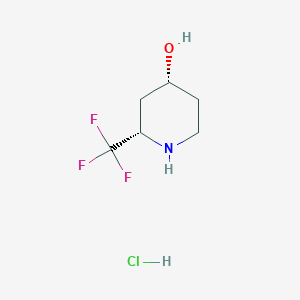

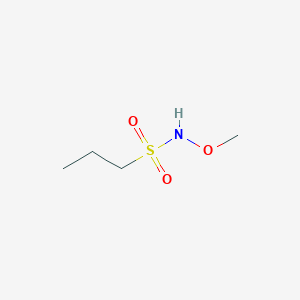

“Cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride” is a chemical compound with the CAS Number: 2387573-36-4 . It has a molecular weight of 205.61 and its IUPAC name is (2S,4R)-2-(trifluoromethyl)piperidin-4-ol hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1 . This indicates the presence of a piperidine ring with a trifluoromethyl group at the 2-position and a hydroxyl group at the 4-position. The compound also includes a chloride ion, indicating it’s a hydrochloride salt.Scientific Research Applications

Chemistry and Catalysis

- The compound has been implicated in catalysis, particularly in alkyne hydrothiolation. A palladium complex involving a piperidine structure was found to be an efficient catalyst for generating cis-configured anti-Markovnikov adducts (Gerber & Frech, 2012).

Optical and Electronic Properties

- Piperidine structures, including derivatives of cis-2-(Trifluoromethyl)piperidin-4-ol hydrochloride, have been studied for their nonlinear optical properties, which are crucial in fields like fiber optic communications and optical signal processing (Tamer, 2016).

Synthetic Chemistry

- Various synthetic methods have been developed using cis-2-(Trifluoromethyl)piperidin-4-ol hydrochloride or its derivatives. These methods include carbonyl ene and Prins cyclizations to synthesize disubstituted piperidines, highlighting the compound's role in stereochemical control and isomerization in chemical synthesis (Williams et al., 2006).

Stereoselectivity and Drug Synthesis

- The stereochemistry of piperidine rings, such as in cis-2-(Trifluoromethyl)piperidin-4-ol hydrochloride, plays a significant role in the potency and selectivity of monoamine transporter inhibitors, influencing their potential as pharmaceuticals (He et al., 2005).

Organometallic Chemistry

- The compound's derivatives have been used in the synthesis of organometallic complexes, as evidenced by studies on cis-W(CO)4(piperidine)2 and its dimer, demonstrating its potential in creating novel materials and catalysts (Mitoraj & Michalak, 2010).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)piperidine hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes .

Mechanism of Action

Target of Action

Mode of Action

Result of Action

Properties

IUPAC Name |

(2S,4R)-2-(trifluoromethyl)piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGKYPHUYSMOSE-JBUOLDKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1O)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2355460.png)

![(E)-4-(Dimethylamino)-N-[(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-enamide](/img/structure/B2355466.png)

![Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B2355468.png)

![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2355476.png)